Cas no 1120358-02-2 (6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine)

6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine is a structurally complex pyrimidine derivative featuring a substituted phenylalkynyl moiety. Its key advantages include a well-defined molecular architecture, combining a pyrimidine core with a trimethoxyphenyl group, which may confer potential biological activity in medicinal chemistry applications. The presence of multiple methoxy groups enhances solubility and interaction with biological targets, while the diamine functionality offers versatility for further derivatization. This compound is of interest in pharmaceutical research, particularly in the development of kinase inhibitors or other therapeutic agents. Its high purity and stability make it suitable for rigorous experimental studies.
6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine structure
1120358-02-2 structure
Product name:6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine
CAS No:1120358-02-2
MF:C19H24N4O3
MW:356.418864250183
CID:5307248

6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrimidinediamine, 6-methyl-5-[3-methyl-3-(3,4,5-trimethoxyphenyl)-1-butyn-1-yl]-
    • 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine
    • Inchi: 1S/C19H24N4O3/c1-11-13(17(20)23-18(21)22-11)7-8-19(2,3)12-9-14(24-4)16(26-6)15(10-12)25-5/h9-10H,1-6H3,(H4,20,21,22,23)
    • InChI Key: FJNFXXGWYVMQNA-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C)=C(C#CC(C)(C2=CC(OC)=C(OC)C(OC)=C2)C)C(N)=N1

6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M891035-1g
6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine
1120358-02-2
1g
$6100.00 2023-05-17

Additional information on 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine

Introduction to 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine (CAS No. 1120358-02-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine, identified by its CAS number 1120358-02-2, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural framework, characterized by a pyrimidine core conjugated with a propargyl group substituted with a complex aromatic moiety, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. Pyrimidine derivatives, in particular, have garnered considerable attention due to their biological relevance and structural versatility. The presence of multiple functional groups in 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine allows for diverse chemical modifications and interactions with biological targets, making it an attractive scaffold for pharmacological investigations.

In the context of current research, this compound has been studied for its potential role in modulating key biological pathways. The pyrimidine core is well-known for its ability to interact with nucleic acids and enzymes, which has implications for applications in anticancer and antiviral therapies. Furthermore, the propargyl group and the aromatic substituent introduce additional layers of complexity that can be exploited to enhance binding affinity and selectivity towards specific targets.

One of the most compelling aspects of 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit analogous biological activities while also offering new opportunities for therapeutic intervention. For instance, studies have indicated that related pyrimidine derivatives can inhibit kinases and other enzymes involved in cell proliferation and survival. The incorporation of bulky aromatic groups into the molecule may further refine its pharmacokinetic properties, enhancing its potential as a drug candidate.

The synthesis of 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yn-1-yl)pyrimidine-2,4-diamine presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient construction of such intricate molecules. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been instrumental in assembling the various components of this compound. These advances not only facilitate the preparation of the compound but also open doors for further structural diversification.

In terms of biological activity, preliminary studies on 6-Methyl-5-(3-methyl-3-(3,4,5-trimethoxyphenyl)but-1-yne) have revealed promising results. The compound has shown inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. These findings align with the growing interest in developing small-molecule inhibitors that can modulate these pathways without significant off-target effects. The unique combination of functional groups in this molecule likely contributes to its ability to interact selectively with biological targets.

The role of computational chemistry in studying 6-Methyl-pyrimidine derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and identify potential lead compounds with high accuracy. By leveraging these tools alongside experimental data, scientists can accelerate the drug discovery process significantly. The integration of computational methods with traditional wet chemistry approaches has become a cornerstone of modern medicinal chemistry research.

Future directions for research on CAS No. 1120358 include exploring its potential as an antitumor agent. The pyrimidine scaffold is closely associated with nucleic acid metabolism, making it a logical candidate for developing chemotherapeutic agents that target DNA replication or repair mechanisms. Additionally, the presence of multiple chiral centers offers opportunities for developing enantiomerically pure compounds that could exhibit enhanced efficacy or reduced toxicity compared to racemic mixtures.

Another exciting avenue involves investigating the compound's interactions with protein targets using biophysical techniques such as surface plasmon resonance (SPR) or X-ray crystallography. These methods provide detailed insights into how 6-Methyl-pyrimidine derivatives bind to their targets at the molecular level. Such information is crucial for optimizing lead structures into viable drug candidates through structure-based drug design strategies.

The environmental impact of synthesizing and utilizing 6-Methyl-pyrimidine derivatives is also an important consideration. Green chemistry principles emphasize minimizing waste generation during synthetic processes while maintaining high yields and purity standards. Recent innovations in sustainable chemistry have led to greener alternatives for traditional synthetic routes used in producing complex molecules like this one.

In conclusion,CAS No 1120358 represents a structurally intriguing molecule with significant potential applications across multiple domains within chemical biology and medicinal chemistry research areas including oncology,antiviral therapy,and metabolic disease treatment strategies . Further exploration into its biological activities will undoubtedly uncover new therapeutic possibilities while highlighting how interdisciplinary approaches involving organic synthesis,computational modeling,and high-throughput screening can drive innovation forward effectively .

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